molecular formula C16H21NO3 B3213277 1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, (2S)- CAS No. 111492-61-6

1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, (2S)-

Cat. No. B3213277
CAS RN: 111492-61-6
M. Wt: 275.34 g/mol
InChI Key: XJQDKMPOKJENLS-ZDUSSCGKSA-N
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Description

“1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, (2S)-” is a chemical compound with the CAS number 111492-61-6 . It is also known by the synonym “tert-butyl (S)-2-benzoylpyrrolidine-1-carboxylate” and has the molecular formula C16H21NO3 . Its molecular weight is 275.34 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 385.1±35.0 °C and a predicted density of 1.128±0.06 g/cm3 . Its pKa value is predicted to be -3.27±0.40 .

Scientific Research Applications

Chemical Transformations

The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations . This simple hydrocarbon moiety is used in various chemical transformations, making it a versatile tool in synthetic chemistry .

Biosynthetic and Biodegradation Pathways

The tert-butyl group also plays a significant role in biosynthetic and biodegradation pathways . It is implicated in various natural processes, contributing to the synthesis and breakdown of complex biological molecules .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways make it a potential candidate for application in biocatalytic processes . Biocatalysis involves the use of natural catalysts, like protein enzymes, to conduct chemical reactions.

Synthesis of N-Heterocycles

Tert-butanesulfinamide, a related compound, has been used in the synthesis of N-heterocycles via sulfinimines . Although not directly related to TERT-BUTYL (2S)-2-BENZOYLPYRROLIDINE-1-CARBOXYLATE, this application demonstrates the potential of tert-butyl compounds in the synthesis of complex organic structures.

NMR Studies

The tert-butyl group has been evaluated as a probe for NMR studies . NMR (Nuclear Magnetic Resonance) is a powerful tool in chemistry for determining the structure of molecules, and the tert-butyl group can enhance the sensitivity of these studies .

properties

IUPAC Name

tert-butyl (2S)-2-benzoylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQDKMPOKJENLS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, (2S)-
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1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, (2S)-
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1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, (2S)-
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1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, (2S)-
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1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, (2S)-
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1-Pyrrolidinecarboxylic acid, 2-benzoyl-, 1,1-dimethylethyl ester, (2S)-

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